4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2197053-48-6
VCID: VC2784665
InChI: InChI=1S/C16H12ClN3O2S/c1-11-16(23-15-4-2-3-12(17)9-15)10-19(18-11)13-5-7-14(8-6-13)20(21)22/h2-10H,1H3
SMILES: CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8 g/mol

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

CAS No.: 2197053-48-6

Cat. No.: VC2784665

Molecular Formula: C16H12ClN3O2S

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole - 2197053-48-6

Specification

CAS No. 2197053-48-6
Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8 g/mol
IUPAC Name 4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-nitrophenyl)pyrazole
Standard InChI InChI=1S/C16H12ClN3O2S/c1-11-16(23-15-4-2-3-12(17)9-15)10-19(18-11)13-5-7-14(8-6-13)20(21)22/h2-10H,1H3
Standard InChI Key RDFWYSQFFIRGHB-UHFFFAOYSA-N
SMILES CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a substituted pyrazole compound characterized by:

PropertyValue
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.80 g/mol
CAS Number2197053-48-6
InChI KeyRDFWYSQFFIRGHB-UHFFFAOYSA-N

The compound's structure consists of a central pyrazole ring (a 5-membered heterocycle containing two adjacent nitrogen atoms) with several key substituents:

  • Position 1: 4-nitrophenyl group

  • Position 3: Methyl group

  • Position 4: 3-chlorophenylthio group

This specific substitution pattern contributes to the compound's unique chemical and physical properties. The presence of the nitro group, chlorine atom, and sulfur linkage creates a molecule with interesting electronic distribution and potential reactivity patterns .

Structural Chemistry of Related Pyrazole Compounds

To better understand 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole, it's helpful to examine general structural characteristics of related N1-aryl substituted pyrazolines and pyrazoles.

Bond Distances and Angles

X-ray crystallographic studies of similar N1-aryl substituted pyrazoles have provided valuable data on typical bond distances. The table below shows representative bond distances found in related compounds:

Bond TypeMinimum (Å)Maximum (Å)Mean (Å)Median (Å)
N1-N21.3241.4341.3651.361
C5-N11.4371.4961.4741.479
C3-N21.0491.3491.2881.288
C4-C31.3561.5251.5031.506
C5-C41.4411.5781.5251.527
C6-N11.3591.5111.4111.411

While specific bond measurements for 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole are not available in the search results, these values provide a useful reference point for understanding its likely structural features .

Structural Conformation

For 4-nitrophenyl derivatives specifically, the N1 atom is usually situated within the phenyl plane, and the N1-N2-C3 fragment typically remains coplanar with the substituted phenyl group. This arrangement facilitates extended electronic delocalization across these portions of the molecule .

Applications and Biological Activities

SupplierProduct CodePurityIntended Use
MolCoreMC184W51NLT 97%Research purposes
Apollo ScientificNot specifiedNot specifiedLab use only
FluorochemF518386Not specifiedResearch purposes
AccelachemSY230769Not specifiedR&D use only

The compound is distributed with the specific stipulation that it is intended solely for laboratory research applications .

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